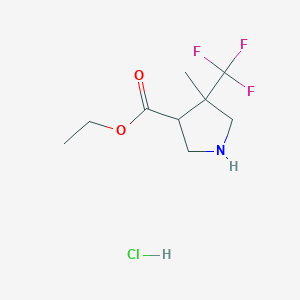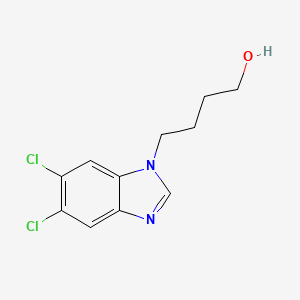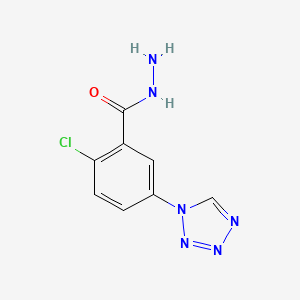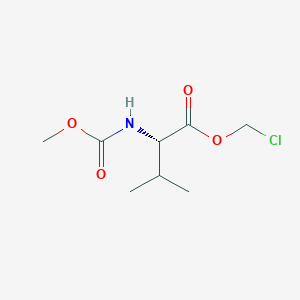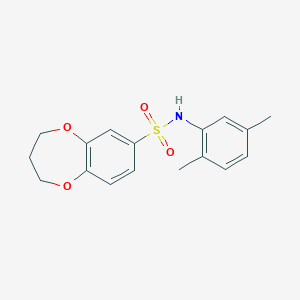
N-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide” is a complex organic compound. The “N-(2,5-dimethylphenyl)” part suggests the presence of a nitrogen atom bonded to a 2,5-dimethylphenyl group. The “3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide” part suggests a benzodioxepine ring structure with a sulfonamide group at the 7th position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxepine ring and the attachment of the sulfonamide and 2,5-dimethylphenyl groups. N,N-Dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents, finds application as a multipurpose reagent in synthetic organic chemistry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. N,N-Dialkyl amides can be used in a variety of ways to generate different functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include properties like melting point, boiling point, solubility, and stability .
Applications De Recherche Scientifique
Synthesis and Catalytic Applications
Research has explored the synthesis of various sulfonamide derivatives with potential catalytic and biological activities. For example, the catalytic application of sulfonamide compounds in the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives under neutral media was investigated, highlighting the versatility of sulfonamide compounds in facilitating chemical reactions (Khazaei, Abbasi, & Moosavi‐Zare, 2016). This study demonstrates the potential of sulfonamide-based catalysts in organic synthesis, offering insights into the chemical behavior and reactivity of such compounds.
Structural Analysis and Molecular Interactions
Detailed structural analyses have been conducted on sulfonamide derivatives to understand their molecular interactions and stability. Studies have revealed how intramolecular and intermolecular hydrogen bonds stabilize the structures of sulfonamide compounds, influencing their physical and chemical properties (Siddiqui, Ahmad, Siddiqui, & Parvez, 2008). These structural insights are crucial for designing compounds with desired chemical and biological activities.
Biological Activities and Potential Therapeutic Applications
Several studies have synthesized new sulfonamide derivatives to explore their antibacterial and anti-inflammatory potential. For instance, the synthesis of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides showed good inhibitory activity against various bacterial strains and decent inhibition against lipoxygenase enzyme, suggesting their potential as therapeutic agents for inflammatory diseases (Abbasi, Rehman, Siddiqui, Sheeza, Nazir, Ahmad, Malik, & Shah, 2017). Such research underscores the pharmacological relevance of sulfonamide compounds in developing new medications.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-4-5-13(2)15(10-12)18-23(19,20)14-6-7-16-17(11-14)22-9-3-8-21-16/h4-7,10-11,18H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNKREMQXCAJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]but-2-ynamide](/img/structure/B2627244.png)


![4-chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide](/img/structure/B2627251.png)

![3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2627255.png)
![4-[2-(3-methoxyphenoxy)pyrimidin-5-yl]-N-(4-propoxybenzyl)benzamide](/img/structure/B2627256.png)

